Methyl 5-(difluoromethoxy)-3-fluoropicolinate
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Overview
Description
Methyl 5-(difluoromethoxy)-3-fluoropicolinate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, featuring a difluoromethoxy group and a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethoxy)-3-fluoropicolinate typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the picolinic acid scaffold. One common method involves the reaction of 5-hydroxy-3-fluoropicolinic acid with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow processes and the use of automated reactors ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethoxy)-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 5-(difluoromethoxy)-3-fluoropicolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethoxy)-3-fluoropicolinate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the fluorine atom enhance its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(difluoromethoxy)picolinate
- Methyl 3-fluoropicolinate
- Methyl 5-(methoxy)-3-fluoropicolinate
Uniqueness
Methyl 5-(difluoromethoxy)-3-fluoropicolinate is unique due to the presence of both the difluoromethoxy group and the fluorine atom on the picolinic acid scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl 5-(difluoromethoxy)-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-14-7(13)6-5(9)2-4(3-12-6)15-8(10)11/h2-3,8H,1H3 |
InChI Key |
IBOIWCNXKHGBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)OC(F)F)F |
Origin of Product |
United States |
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